molecular formula C7H11NO2 B7885439 (1-Methyl-1H-pyrrole-3,4-diyl)dimethanol

(1-Methyl-1H-pyrrole-3,4-diyl)dimethanol

Cat. No.: B7885439
M. Wt: 141.17 g/mol
InChI Key: IYARCYCWNMTGQN-UHFFFAOYSA-N
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Description

(1-Methyl-1H-pyrrole-3,4-diyl)dimethanol is a chemical compound with the molecular formula C7H11NO2. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen. This compound is characterized by the presence of two hydroxymethyl groups attached to the third and fourth positions of the pyrrole ring, and a methyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: (1-Methyl-1H-pyrrole-3,4-diyl)dimethanol can be synthesized through various methods. One common approach involves the reaction of 1-methylpyrrole with formaldehyde under basic conditions, followed by reduction with a suitable reducing agent. Another method includes the use of 3,4-dihydroxymethylpyrrole as a starting material, which is then methylated at the nitrogen atom using methyl iodide in the presence of a base.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions: (1-Methyl-1H-pyrrole-3,4-diyl)dimethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form 1-methylpyrrole-3,4-dimethylamine.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products:

    Oxidation: 1-Methylpyrrole-3,4-dicarboxylic acid.

    Reduction: 1-Methylpyrrole-3,4-dimethylamine.

    Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Scientific Research Applications

(1-Methyl-1H-pyrrole-3,4-diyl)dimethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug design.

    Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of (1-Methyl-1H-pyrrole-3,4-diyl)dimethanol involves its interaction with various molecular targets and pathways. The hydroxymethyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The pyrrole ring can undergo electrophilic substitution, affecting the compound’s reactivity and interactions with enzymes and receptors.

Comparison with Similar Compounds

    Pyrrole: The parent compound, lacking the methyl and hydroxymethyl groups.

    1-Methylpyrrole: Similar structure but without the hydroxymethyl groups.

    3,4-Dihydroxymethylpyrrole: Lacks the methyl group on the nitrogen atom.

Uniqueness: (1-Methyl-1H-pyrrole-3,4-diyl)dimethanol is unique due to the presence of both hydroxymethyl and methyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

[4-(hydroxymethyl)-1-methylpyrrol-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-8-2-6(4-9)7(3-8)5-10/h2-3,9-10H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYARCYCWNMTGQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=C1)CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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